Cas no 86604-80-0 (N-Oxide-2,3,5-trimethyl-4-methoxypyridine)

N-Oxide-2,3,5-trimethyl-4-methoxypyridine structure
86604-80-0 structure
商品名:N-Oxide-2,3,5-trimethyl-4-methoxypyridine
CAS番号:86604-80-0
MF:C9H13NO2
メガワット:167.205022573471
MDL:MFCD02093099
CID:661256
PubChem ID:10702237

N-Oxide-2,3,5-trimethyl-4-methoxypyridine 化学的及び物理的性質

名前と識別子

    • Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide
    • 4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium
    • 4-Methoxy-2,3,5-trimethylpyridine N-oxide
    • 2,3,5-trimethyl-4-methoxypyridine-N-oxide
    • 4-methoxy-2,3,5-trimethylpyridine 1-oxide
    • 4-METHOXY-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
    • 2,3,5-Trimethyl-4-methoxypyridine N-oxide
    • SCHEMBL4546154
    • 4-methoxy-2,3,5-trimethylpyridine 1-oxide? (Omeprazole Impurity
    • 4-METHOXY-2,3,5-TRIMETHYLPYRIDIN-1-IUM-1-OLATE
    • 2,3,5-Trimethyl-4-methoxy-pyridine 1-oxide
    • DTXSID20443652
    • 86604-80-0
    • MFCD02093099
    • 2,3,5-Trimethyl-4-methoxypyridine 1-oxide
    • AKOS006279084
    • 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide
    • 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
    • CS-0166408
    • AS-75744
    • 4-Methoxy-2,3,5-trimethylpyride-N-oxide
    • F20814
    • JOXZAMWCPXYFKC-UHFFFAOYSA-N
    • N-Oxide-2,3,5-trimethyl-4-methoxypyridine
    • MDL: MFCD02093099
    • インチ: 1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
    • InChIKey: JOXZAMWCPXYFKC-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+]1C(C)=C(C)C(OC)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 167.09500
  • どういたいしつりょう: 167.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 34.7Ų

じっけんとくせい

  • 密度みつど: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 35 ºC
  • ようかいど: 微溶性(14 g/l)(25ºC)、
  • PSA: 34.69000
  • LogP: 2.04890

N-Oxide-2,3,5-trimethyl-4-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X41785-100mg
4-Methoxy-2,3,5-trimethylpyride-N-oxide
86604-80-0 95%
100mg
¥136.0 2024-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SO651-200mg
N-Oxide-2,3,5-trimethyl-4-methoxypyridine
86604-80-0 95%
200mg
232.0CNY 2021-07-17
TRC
O357460-1mg
N-Oxide-2,3,5-trimethyl-4-methoxypyridine
86604-80-0
1mg
$190.00 2023-05-17
Biosynth
LDA60480-100 mg
N-Oxide-2,3,5-trimethyl-4-methoxypyridine
86604-80-0
100MG
$110.00 2023-01-04
A2B Chem LLC
AB48032-1g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
1g
$60.00 2024-04-19
1PlusChem
1P0036U8-5g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%;RG
5g
$358.00 2024-04-21
eNovation Chemicals LLC
D954372-250mg
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
250mg
$70 2024-06-07
A2B Chem LLC
AB48032-100mg
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
100mg
$17.00 2024-04-19
eNovation Chemicals LLC
D954372-1g
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
1g
$130 2024-06-07
eNovation Chemicals LLC
D954372-250mg
2,3,5-Trimethyl-4-methoxypyridine N-oxide
86604-80-0 95%
250mg
$75 2025-02-26

N-Oxide-2,3,5-trimethyl-4-methoxypyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
2.1 Reagents: Methanol ,  Potassium hydroxide Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
リファレンス
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ;  rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ,  Toluene
1.2 Solvents: Toluene
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
5.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium methoxide
リファレンス
Thiophene as a Structure Element in Pharmacologically Active Compounds
Rovenszky, Franz, 1985, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
リファレンス
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium ;  5 h, reflux
リファレンス
Improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Ma, Nan; et al, Hecheng Huaxue, 2007, 15(3), 385-387

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: Methanol ,  Potassium hydroxide Solvents: Dimethyl sulfoxide
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Nitric acid
2.1 -
リファレンス
Integrating hydrogen production with anodic selective oxidation of sulfides over a CoFe layered double hydroxide electrode
Ma, Lina; et al, Chemical Science, 2021, 12(3), 938-945

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Ammonia
2.1 Reagents: Sodium Solvents: Ethanol ,  Toluene
2.2 Solvents: Toluene
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol
5.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
6.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity
Mittelbach, Martin; et al, Acta Chemica Scandinavica, 1988, 42(8), 524-9

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  3.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 8
リファレンス
Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Dai, Guiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 261-262

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
A new method for the synthesis of 4-methoxyl-2,3,5-trimethylpyridine
Liu, Tian-Chun; et al, Youji Huaxue, 2002, 22(2), 135-137

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Integrating hydrogen production with anodic selective oxidation of sulfides over a CoFe layered double hydroxide electrode
Ma, Lina; et al, Chemical Science, 2021, 12(3), 938-945

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide
2.1 Reagents: Nitric acid
3.1 -
リファレンス
Integrating hydrogen production with anodic selective oxidation of sulfides over a CoFe layered double hydroxide electrode
Ma, Lina; et al, Chemical Science, 2021, 12(3), 938-945

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Raw materials

N-Oxide-2,3,5-trimethyl-4-methoxypyridine Preparation Products

N-Oxide-2,3,5-trimethyl-4-methoxypyridine 関連文献

N-Oxide-2,3,5-trimethyl-4-methoxypyridineに関する追加情報

N-Oxide-2,3,5-trimethyl-4-methoxypyridine: A Comprehensive Overview

The compound with CAS No 86604-80-0, commonly referred to as N-Oxide-2,3,5-trimethyl-4-methoxypyridine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the characteristics, synthesis methods, and recent advancements associated with N-Oxide-2,3,5-trimethyl-4-methoxypyridine.

N-Oxide-2,3,5-trimethyl-4-methoxypyridine is a derivative of pyridine, a six-membered aromatic heterocyclic compound. The molecule features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a methoxy group at position 4. The presence of the N-oxygen group further distinguishes this compound from its pyridine counterparts. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological assays.

Recent studies have highlighted the potential of N-Oxide-2,3,5-trimethyl-4-methoxypyridine in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with chronic inflammatory diseases.

The synthesis of N-Oxide-2,3,5-trimethyl-4-methoxypyridine involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. The introduction of methyl groups at specific positions is achieved through alkylation or Friedel-Crafts alkylation reactions. The methoxy group is introduced via nucleophilic aromatic substitution or through protection-deprotection strategies. The final step involves oxidation of the nitrogen atom to form the N-oxygen group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

One of the challenges in synthesizing N-Oxide-2,3,5-trimethyl-4-methoxypyridine lies in achieving high yields and maintaining the stereochemical integrity of the molecule. Recent advancements in catalytic asymmetric synthesis have provided new avenues for addressing these challenges. For example, researchers have employed chiral catalysts to selectively oxidize specific positions on the pyridine ring without affecting other substituents.

In addition to its pharmaceutical applications, N-Oxide-2,3,5-trimethyl-4-methoxypyridine has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic processes. A study published in *Chemical Communications* reported that this compound can act as an efficient ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

The environmental impact of N-Oxide-2,3,5-trimethyl-4-methoxypyridine has also been a topic of recent research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that the compound exhibits low toxicity under standard test conditions; however, further studies are required to fully understand its environmental fate.

In conclusion,N-Oxide-2,3,5-trimethyl-4-methoxypyridine (CAS No 86604-80-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses,N-Oxide-2

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